molecular formula C28H33FN2O4 B11054536 Butyl 4-(3-{4-[2-(4-fluorophenyl)ethyl]piperidin-1-yl}-2,5-dioxopyrrolidin-1-yl)benzoate

Butyl 4-(3-{4-[2-(4-fluorophenyl)ethyl]piperidin-1-yl}-2,5-dioxopyrrolidin-1-yl)benzoate

Cat. No.: B11054536
M. Wt: 480.6 g/mol
InChI Key: YHJASAOVNLGHPM-UHFFFAOYSA-N
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Description

BUTYL 4-{3-[4-(4-FLUOROPHENETHYL)PIPERIDINO]-2,5-DIOXO-1-PYRROLIDINYL}BENZOATE is a complex organic compound with a unique structure that includes a butyl group, a fluorophenethyl group, and a piperidino group

Preparation Methods

The synthesis of BUTYL 4-{3-[4-(4-FLUOROPHENETHYL)PIPERIDINO]-2,5-DIOXO-1-PYRROLIDINYL}BENZOATE typically involves multiple steps. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Chemical Reactions Analysis

BUTYL 4-{3-[4-(4-FLUOROPHENETHYL)PIPERIDINO]-2,5-DIOXO-1-PYRROLIDINYL}BENZOATE can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

Scientific Research Applications

BUTYL 4-{3-[4-(4-FLUOROPHENETHYL)PIPERIDINO]-2,5-DIOXO-1-PYRROLIDINYL}BENZOATE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential interactions with biological systems.

    Medicine: It is investigated for its potential therapeutic effects.

    Industry: It is used in the development of new materials and chemicals.

Mechanism of Action

The mechanism of action of BUTYL 4-{3-[4-(4-FLUOROPHENETHYL)PIPERIDINO]-2,5-DIOXO-1-PYRROLIDINYL}BENZOATE involves its interaction with specific molecular targets and pathways. The fluorophenethyl group is known to interact with various receptors in the body, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Similar compounds to BUTYL 4-{3-[4-(4-FLUOROPHENETHYL)PIPERIDINO]-2,5-DIOXO-1-PYRROLIDINYL}BENZOATE include:

BUTYL 4-{3-[4-(4-FLUOROPHENETHYL)PIPERIDINO]-2,5-DIOXO-1-PYRROLIDINYL}BENZOATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C28H33FN2O4

Molecular Weight

480.6 g/mol

IUPAC Name

butyl 4-[3-[4-[2-(4-fluorophenyl)ethyl]piperidin-1-yl]-2,5-dioxopyrrolidin-1-yl]benzoate

InChI

InChI=1S/C28H33FN2O4/c1-2-3-18-35-28(34)22-8-12-24(13-9-22)31-26(32)19-25(27(31)33)30-16-14-21(15-17-30)5-4-20-6-10-23(29)11-7-20/h6-13,21,25H,2-5,14-19H2,1H3

InChI Key

YHJASAOVNLGHPM-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCC(CC3)CCC4=CC=C(C=C4)F

Origin of Product

United States

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